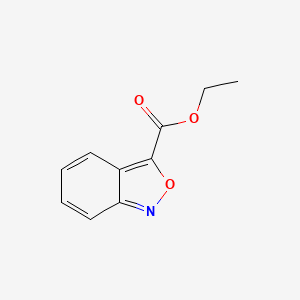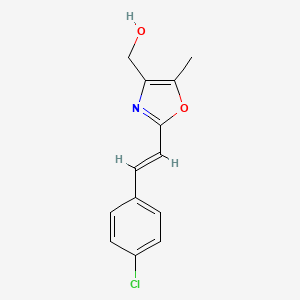
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorostyryl group can be reduced to form a corresponding alkyl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)aldehyde or (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(4-Alkylstyryl)-5-methyloxazol-4-yl)methanol.
Substitution: Formation of (2-(4-Substituted-styryl)-5-methyloxazol-4-yl)methanol derivatives.
科学研究应用
Chemistry
In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .
作用机制
The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
(2-(4-Chlorostyryl)-1-methylpyridin-1-ium iodide hydrate): Similar structure but with a pyridine ring instead of an oxazole ring.
(E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone: Contains a quinazolinone ring instead of an oxazole ring.
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one: Features a pyridazinone ring with additional substituents.
Uniqueness
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+ |
InChI 键 |
OBGPWONUDVNFMS-QPJJXVBHSA-N |
手性 SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO |
规范 SMILES |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


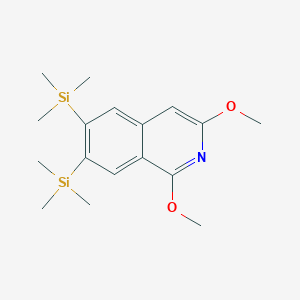
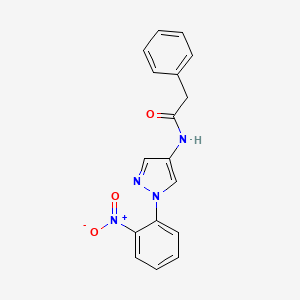
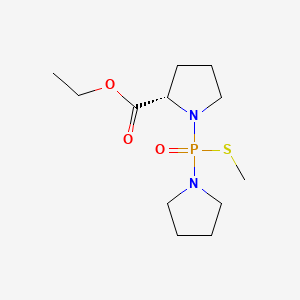
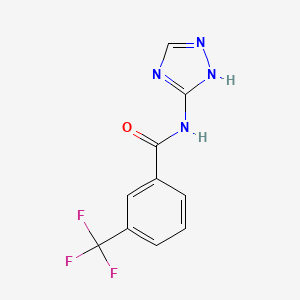
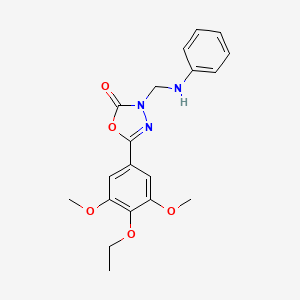
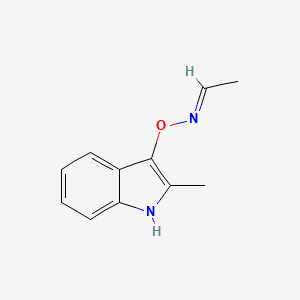
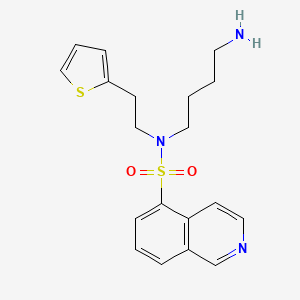
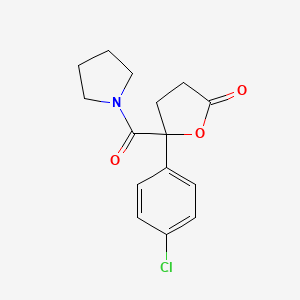
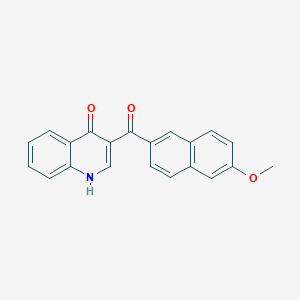
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
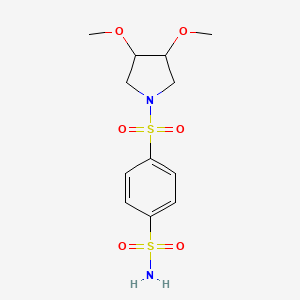
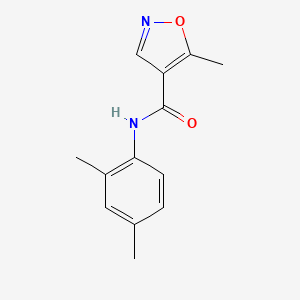
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
